molecular formula C11H15NO5S2 B4057638 3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione

3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione

Cat. No.: B4057638
M. Wt: 305.4 g/mol
InChI Key: HPULWQDUYJRIPB-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione is a sulfonamide derivative featuring a thiolane-1,1-dione core substituted at the 3-position with a sulfonamide group linked to a 4-methoxyphenyl moiety. For example, a simpler analog, 3-[(4-methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS 303992-20-3), has a molecular formula of C₁₁H₁₅NO₃S and a molar mass of 241.31 g/mol .

Thiolane-1,1-dione derivatives are of interest in medicinal chemistry due to their sulfone and sulfonamide functionalities, which often enhance metabolic stability and target binding. The 4-methoxyphenyl group may contribute to π-π stacking interactions or modulate electronic effects, influencing pharmacological profiles .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,1-dioxothiolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S2/c1-17-10-4-2-9(3-5-10)12-19(15,16)11-6-7-18(13,14)8-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPULWQDUYJRIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione typically involves the reaction of 4-methoxyaniline with sulfolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .

Major Products

The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione (inferred properties) with structurally related compounds from the evidence:

Property Target Compound (Inferred) 3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione rel-(3R,4S)-3-(4-Fluoro-3-methylbenzenesulfonyl)-4-{[2-(4-methoxyphenyl)ethyl]amino}-thiolane-1,1-dione 5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone
Molecular Formula ~C₁₁H₁₃NO₅S₂ (estimated) C₁₁H₁₅NO₃S C₂₀H₂₄FNO₅S₂ C₂₄H₂₁N₃O₃S
Molecular Weight ~325.36 g/mol (estimated) 241.31 g/mol 441.54 g/mol 431.51 g/mol
Core Structure Thiolane-1,1-dione + sulfonamide Thiolane-1,1-dione + amine Thiolane-1,1-dione + benzenesulfonyl + ethylamino 4-Thiazolidinone + arylidenehydrazone
Key Substituents 4-Methoxyphenylamino-sulfonyl 4-Methoxyphenylamino 4-Fluoro-3-methylbenzenesulfonyl, 2-(4-methoxyphenyl)ethylamino 4-Methoxyphenylmethylene, 4-hydroxyphenyl
logP (Lipophilicity) ~1.5–2.0 (estimated) Not reported 1.48 Not reported
Synthetic Yield Not reported Not reported Not reported ~Moderate (reflux method with DMF/AcOH)
Pharmacological Relevance Potential enzyme inhibition or receptor binding Unreported Unreported (structural complexity suggests CNS or kinase targeting) Antimicrobial or anticancer (common for thiazolidinones)

Key Structural and Functional Differences:

  • Sulfonamide vs. Amine Substituents : The target compound’s sulfonamide group (vs. the amine in ) likely enhances hydrogen-bond acceptor capacity (polar surface area ~90–100 Ų, inferred), improving target binding but reducing membrane permeability compared to the simpler analog .
  • Aromatic Substitution Patterns : The 4-methoxyphenyl group is shared with and , but its positioning on a sulfonamide (target) versus a hydrazone () alters electronic effects. For example, the methoxy group’s electron-donating nature may stabilize resonance in the sulfonamide, affecting reactivity .
  • Synthetic Complexity : The target compound’s synthesis may require sulfonylation of a thiolane-1,1-dione precursor, analogous to methods in (benzenesulfonyl incorporation) or (imidazo[1,2-a]pyridine coupling). Yields for such steps range from 57% (Groebke–B method, ) to moderate efficiency in reflux-based systems .

Physicochemical Trends:

  • Higher molecular weight and logP in (441.54 g/mol, logP 1.48) compared to (241.31 g/mol) reflect the impact of fluorinated and alkylated substituents on lipophilicity. The target compound’s logP (~1.5–2.0) would place it between these analogs, balancing solubility and permeability .
  • The thiazolidinone derivative in demonstrates how heterocyclic cores (e.g., 4-thiazolidinone vs. thiolane-1,1-dione) influence hydrogen-bonding capacity and bioactivity.

Notes on Evidence Limitations

  • Synthesis protocols for the target compound must be extrapolated from methods in (multicomponent reactions) or (condensation reflux).
  • Pharmacological data gaps necessitate further experimental validation.

Biological Activity

3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione is an organosulfur compound featuring a thiolane ring and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-methoxyphenyl)-1,1-dioxothiolane-3-sulfonamide. It possesses unique structural features that contribute to its biological activity:

PropertyValue
Molecular FormulaC11H15NO5S2
Molecular Weight295.37 g/mol
LogP0.9063
Polar Surface Area84.936 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors11

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with various biological molecules, influencing pathways related to cell proliferation and apoptosis. The compound has been studied for its potential to inhibit certain enzymes and modulate receptor signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown moderate inhibitory effects on the survival of breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of the methoxy group on the phenyl ring is critical for enhancing cytotoxic activity against these cancer cells:

  • Case Study : A study demonstrated that compounds with 3-methoxyphenyl substituents exhibited significant cytotoxicity, with one derivative showing an IC50 value of 6.6 µM against MCF-7 cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The sulfonamide moiety contributes to its effectiveness against various bacterial strains.

Comparative Analysis

When compared to similar compounds, such as other thiolane derivatives or sulfonamide-based drugs, this compound stands out due to its unique combination of functional groups which enhance its reactivity and biological profile.

CompoundAnticancer Activity (IC50)Antimicrobial Activity
This compound6.6 µM (MCF-7)Active against Gram-positive bacteria
Sulfonamide Derivative A12 µM (MCF-7)Moderate activity
Thiolane Derivative B15 µM (MCF-7)Low activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione
Reactant of Route 2
3-{[(4-Methoxyphenyl)amino]sulfonyl}thiolane-1,1-dione

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